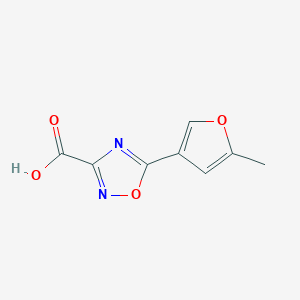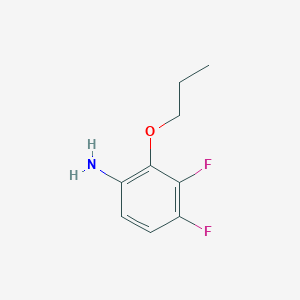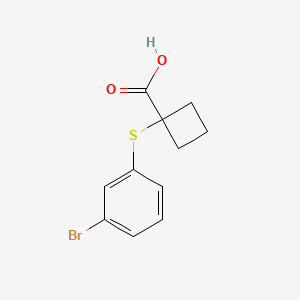
4-Tert-butyl-2-propanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C13H22O2 It is a ketone derivative characterized by a cyclohexane ring substituted with a tert-butyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-propanoylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: 4-Tert-butyl-2-propanoylcyclohexanol.
Oxidation: 4-Tert-butyl-2-propanoylcyclohexanoic acid.
Substitution: Various substituted cyclohexanone derivatives depending on the electrophile used.
Scientific Research Applications
4-Tert-butyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylcyclohexanone
- 2-Propanoylcyclohexanone
- 4-Tert-butyl-2-methylcyclohexanone
Uniqueness
4-Tert-butyl-2-propanoylcyclohexan-1-one is unique due to the presence of both the tert-butyl and propanoyl groups on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-tert-butyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
UUOALHMQTJPKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




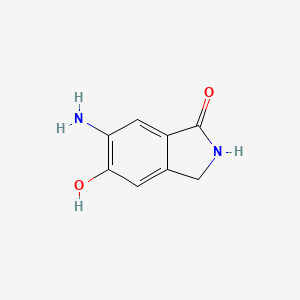
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)
![2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13288635.png)
amine](/img/structure/B13288636.png)
![(4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B13288643.png)
![4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)
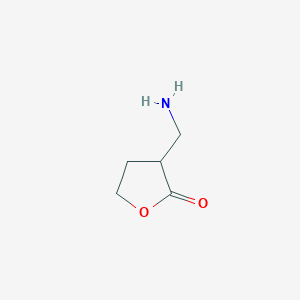
![N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13288672.png)
